molecular formula C20H22N2O4 B3799337 (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B3799337
M. Wt: 354.4 g/mol
InChI Key: RVYYTLYMPPEKQG-CABCVRRESA-N
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Description

The compound (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both furan and diazabicyclo moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylphenol.

    Construction of the diazabicyclo[4.2.1]nonane core: This is often the most challenging step and may require the use of chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms or as a ligand for receptor studies.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S,6R)-9-[2-[(4-methoxyphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
  • (1S,6R)-9-[2-[(4-chlorophenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Uniqueness

The unique combination of the furan and diazabicyclo[4.2.1]nonane structures, along with the specific substituents, gives (1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-2-6-16(7-3-13)26-12-18-17(8-9-25-18)20(24)22-14-4-5-15(22)11-21-19(23)10-14/h2-3,6-9,14-15H,4-5,10-12H2,1H3,(H,21,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYTLYMPPEKQG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3C4CCC3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
Reactant of Route 4
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
Reactant of Route 5
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

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